Product packaging for 2-chloro-N-nonylacetamide(Cat. No.:)

2-chloro-N-nonylacetamide

Cat. No.: B12490277
M. Wt: 219.75 g/mol
InChI Key: YYSQIULSFYSUAV-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of Chloroacetamide Chemistry

The synthesis of N-substituted chloroacetamides is typically straightforward, often involving the reaction of a primary or secondary amine with chloroacetyl chloride. ijpsr.infonih.gov For 2-chloro-N-nonylacetamide, this would involve the acylation of nonylamine (B85610). The reactivity of the C-Cl bond allows for the easy replacement of the chlorine atom by various nucleophiles, including those based on oxygen, nitrogen, and sulfur. tandfonline.comresearchgate.net This reactivity makes chloroacetamides valuable intermediates in organic synthesis for the construction of more complex molecules and various heterocyclic systems. tandfonline.comresearchgate.net

The stability of chloroacetamides can be influenced by the surrounding chemical environment. Studies on various chloroacetamide herbicides have shown that they can undergo hydrolysis under both acidic and basic conditions. researchgate.netacs.org Base-catalyzed hydrolysis often proceeds via an SN2 mechanism, replacing the chloride with a hydroxide (B78521), while acid-catalyzed hydrolysis can lead to cleavage of both the amide and ether groups in more complex derivatives. researchgate.netacs.org

Table 1: Physicochemical Properties of Representative Chloroacetamides Note: Data for this compound is predicted or based on general chemical principles, as extensive experimental data is not widely published. Data for other compounds is sourced from chemical databases.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-ChloroacetamideC₂H₄ClNO93.51116-118 sigmaaldrich.com
2-Chloro-N-benzylacetamideC₉H₁₀ClNO183.6393-96 sigmaaldrich.com
2-Chloro-N-methyl-N-phenylacetamideC₉H₁₀ClNO183.6366-68 ijpsr.info
2-Chloro-N,N-diethylacetamideC₆H₁₂ClNO149.62N/A nih.gov
This compound C₁₁H₂₂ClNO 219.75 Not available

Historical Trajectories of Research on Acylamide Derivatives and Their Significance in Chemical Sciences

Research into acylamide derivatives is a cornerstone of organic and polymer chemistry. The amide bond is one of the most stable linkages in organic chemistry and is fundamental to the structure of proteins in biology. The study of amides and their synthesis has been a central theme in chemical sciences for over a century.

In the mid-20th century, significant research was directed towards polymerization, with acrylamide (B121943) (a related vinylogous amide) becoming a key monomer for the production of polyacrylamides. These polymers found widespread use in various applications, including as thickening agents and in gel electrophoresis for separating biological macromolecules. eg.netnih.gov

The investigation of acylamide reactivity has led to the development of numerous named reactions and synthetic methodologies. More recently, research has focused on the challenging cleavage of the typically robust C-C bond adjacent to the amide carbonyl, opening new pathways for chemical synthesis. rsc.org Acylamide derivatives, including chloroacetamides, are recognized for their utility as building blocks in synthesizing a wide array of compounds. nih.gov Their ability to participate in reactions to form new carbon-carbon and carbon-heteroatom bonds makes them indispensable tools for synthetic chemists.

Overview of Key Academic Research Domains Pertaining to Chloroacetamide Compounds

The unique reactivity of the chloroacetamide functional group has led to its application in several key research domains:

Organic Synthesis : Chloroacetamides are widely used as versatile building blocks. Their reaction with various nucleophiles is a common strategy for introducing an acetamide (B32628) moiety into a molecule or for constructing heterocyclic compounds like imidazoles, pyrroles, and thiazolidinones. tandfonline.comresearchgate.net

Medicinal Chemistry and Chemical Biology : The electrophilic nature of chloroacetamides allows them to act as covalent inhibitors. rsc.orgnih.gov They can form a stable covalent bond with nucleophilic residues, such as cysteine, on a target protein. This property is exploited in drug discovery to achieve potent and prolonged inhibition of enzymes or protein-protein interactions. rsc.orgnih.gov For example, a library of chloroacetamide fragments was screened to identify covalent inhibitors of the TEAD·YAP1 protein-protein interaction, a target in the Hippo signaling pathway. rsc.orgnih.gov

Agricultural Science : Several chloroacetamide derivatives are used as herbicides. researchgate.netacs.orgmedchemexpress.com They function by inhibiting very-long-chain fatty acid elongases in susceptible plants. medchemexpress.com Extensive research has been conducted on their environmental fate, including their hydrolysis and degradation pathways. researchgate.netacs.org

Materials Science : Acrylamide and its derivatives are fundamental to the creation of functional polymers. researchgate.net Research in this area explores the synthesis of novel polymers with specific properties for applications ranging from water treatment to drug delivery systems. researchgate.net

Interdisciplinary Perspectives in Chemical Compound Research and its Relevance to this compound

Modern research on chemical compounds is inherently interdisciplinary, bridging concepts from chemistry, biology, physics, and medicine. ontosight.aisolubilityofthings.com The study of a molecule like this compound would benefit from such an approach. While its synthesis and basic reactivity fall under the purview of organic chemistry, a comprehensive understanding requires multiple perspectives. solubilityofthings.com

Chemistry and Biology : The intersection of chemistry and biology, often termed chemical biology, uses small molecules to probe and manipulate biological processes. europa.eu Given the known biological activities of other chloroacetamides, this compound could be investigated for its potential to interact with biological targets. ontosight.aieuropa.eu The long nonyl chain would confer significant lipophilicity, suggesting potential interactions with cell membranes or hydrophobic pockets in proteins. ontosight.ai

Computational Chemistry : Theoretical calculations can predict the structure, reactivity, and properties of this compound, guiding experimental work. Docking studies could hypothesize potential binding modes with biological macromolecules, helping to identify potential targets for future investigation.

Materials Science and Engineering : The long alkyl chain of this compound makes it an amphiphilic molecule. This structure suggests potential applications in materials science, for instance, as a precursor for functionalized surfactants or as a component in the synthesis of novel polymers or self-assembling systems. solubilityofthings.com

In essence, while the journey of understanding this compound begins with fundamental chemistry, its full exploration requires a collaborative, interdisciplinary effort to uncover its potential roles in various scientific fields. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22ClNO B12490277 2-chloro-N-nonylacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22ClNO

Molecular Weight

219.75 g/mol

IUPAC Name

2-chloro-N-nonylacetamide

InChI

InChI=1S/C11H22ClNO/c1-2-3-4-5-6-7-8-9-13-11(14)10-12/h2-10H2,1H3,(H,13,14)

InChI Key

YYSQIULSFYSUAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)CCl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Chloro N Nonylacetamide

Established Synthetic Routes for Chloroacetamide Scaffolds

The construction of the chloroacetamide core is a well-documented process in organic synthesis, with several reliable methods available. These strategies primarily revolve around the formation of an amide linkage between an amine and a chloroacetyl moiety.

General Acylamide Synthesis Strategies

Amide bond formation is a cornerstone of organic chemistry, and the synthesis of chloroacetamides utilizes these established principles. The most prevalent method involves the acylation of a primary or secondary amine with a reactive carboxylic acid derivative. This nucleophilic acyl substitution reaction is highly efficient and versatile.

In a typical procedure, an amine is treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to neutralize the acidic byproduct, such as hydrogen chloride, which is formed during the reaction, thereby driving the equilibrium towards the product. Common bases employed include tertiary amines like triethylamine (B128534) or pyridine, or an aqueous base like sodium hydroxide (B78521) in a biphasic system (Schotten-Baumann conditions).

Specific Approaches for Haloacetamide Formation (e.g., Chloroacetylation)

The direct introduction of the chloroacetyl group, known as chloroacetylation, is the most direct and widely used method for synthesizing chloroacetamides. This is typically achieved by reacting a suitable amine with chloroacetyl chloride. researchgate.net The high reactivity of chloroacetyl chloride makes it an excellent electrophile for this transformation. The reaction is generally rapid and can often be carried out at room temperature. researchgate.net

An alternative, though less common, approach involves the use of chloroacetic acid itself, which requires activation with a coupling agent to facilitate amide bond formation. Another method is the ammonolysis or aminolysis of esters of chloroacetic acid, such as ethyl chloroacetate. ijpsr.info This reaction involves the displacement of the alkoxy group of the ester by an amine.

Precursor Compounds and Reactant Optimization in 2-Chloro-N-nonylacetamide Synthesis

The specific synthesis of this compound requires the careful selection and utilization of its constituent precursors: a nonylamine (B85610) derivative and a chloroacetylating agent.

Selection and Derivatization of Nonylamine Precursors

The primary precursor for the "N-nonyl" portion of the target molecule is n-nonylamine. This long-chain primary aliphatic amine provides the nine-carbon alkyl chain. The lone pair of electrons on the nitrogen atom of n-nonylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetylating agent.

While n-nonylamine itself is the direct precursor, derivatization of the nonyl chain prior to chloroacetylation is a potential strategy for creating analogues. However, for the direct synthesis of this compound, underivatized n-nonylamine is the reactant of choice.

Utilization of Chloroacetyl Halides

Chloroacetyl chloride is the most common and efficient reagent for the chloroacetylation of amines to produce 2-chloro-N-alkylacetamides. researchgate.net Its high reactivity ensures that the reaction proceeds readily. The general reaction scheme for the synthesis of this compound is depicted below:

Reaction Scheme:

To optimize the synthesis, a base is typically added to scavenge the hydrogen chloride (HCl) produced. This prevents the protonation of the starting amine, which would render it non-nucleophilic. Common conditions involve dissolving n-nonylamine in a suitable aprotic solvent, such as dichloromethane (B109758) or diethyl ether, and then adding chloroacetyl chloride dropwise, often at reduced temperatures to control the exothermic reaction. A stoichiometric amount of a tertiary amine base like triethylamine is usually included in the reaction mixture.

The following table summarizes typical reactants and conditions for the synthesis of N-substituted chloroacetamides, which are applicable to the synthesis of this compound.

Reactant 1Reactant 2SolventBaseTypical Conditions
Primary Amine (e.g., n-Nonylamine)Chloroacetyl ChlorideDichloromethane, THF, Toluene (B28343)Triethylamine, Pyridine, NaOHRoom temperature or cooled (0-5 °C), Stirring
Primary Amine (e.g., n-Nonylamine)Ethyl ChloroacetateEthanol, WaterPyridineRoom temperature to reflux

Derivatization Strategies and Analogue Synthesis for Structural Exploration

The this compound molecule possesses a reactive handle in the form of the chlorine atom, which allows for a wide range of derivatization strategies to create a library of analogues for structural exploration. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic substitution.

This reactivity allows for the displacement of the chloride ion by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Such derivatizations are instrumental in modifying the physicochemical properties of the parent molecule.

For instance, reaction with sulfur nucleophiles, such as thiols or thiourea, can lead to the formation of thioethers or isothiouronium salts, which can be further cyclized to afford heterocyclic systems like thiazoles. researchgate.netresearchgate.net Similarly, nitrogen nucleophiles, including primary and secondary amines, can displace the chloride to yield α-amino-N-nonylacetamides. Oxygen nucleophiles, such as alkoxides or phenoxides, can be used to introduce ether linkages.

The following table provides examples of nucleophiles that can be used for the derivatization of the this compound scaffold and the resulting compound classes.

NucleophileReagent ExampleResulting Compound Class
SulfurThioureaThiazolidinone precursor
Sulfur2-MercaptobenzothiazoleN-nonyl-2-(benzothiazol-2-ylthio)acetamide
NitrogenAniline2-(Phenylamino)-N-nonylacetamide
OxygenSodium Phenoxide2-Phenoxy-N-nonylacetamide

These derivatization reactions significantly expand the chemical diversity of the this compound core, providing a platform for the synthesis of a wide array of analogues with potentially varied biological activities and physicochemical characteristics.

N-Substituent Modifications and Their Synthetic Feasibility

The synthesis of N-substituted chloroacetamides is highly feasible and adaptable for a wide range of modifications to the N-substituent. The primary synthetic route involves the reaction of chloroacetyl chloride with various aliphatic and aromatic amines. ijpsr.info This method's robustness allows for the creation of a diverse family of chloroacetamide derivatives by simply changing the amine precursor.

The reaction is generally exothermic and often performed under cooling, with a solvent to moderate the reaction rate. A base, either organic (like triethylamine or pyridine) or inorganic (like sodium carbonate or potassium carbonate), is typically required to scavenge the hydrogen chloride formed during the reaction. researchgate.net The general feasibility is demonstrated by the successful synthesis of numerous chloroacetamides with different N-alkyl and N-aryl groups, as detailed in various studies. ijpsr.infonih.gov For instance, chloroacetyl chloride has been successfully reacted with ammonia, as well as various primary and secondary aromatic and aliphatic amines, to yield the corresponding 2-chloro-N-substituted acetamides. ijpsr.info

Table 1: Examples of N-Substituent Modifications in Chloroacetamide Synthesis
Amine PrecursorResulting N-Substituted ChloroacetamideSynthesis Condition NotesReference
p-toluidine2-chloro-N-p-tolylacetamideReaction with chloroacetyl chloride. researchgate.net
Aqueous o-methoxy aniline2-chloro-N-(2-methoxyphenyl)acetamideReaction with chloroacetyl chloride. ijpsr.info
N-methyl aniline2-chloro-N-methyl-N-phenylacetamideReaction with chloroacetyl chloride. ijpsr.info
p-aminophenol2-chloro-N-(4-hydroxyphenyl)acetamideReaction with chloroacetyl chloride in a saturated solution of sodium acetate (B1210297) in acetic acid. neliti.com
PropargylamineN-(propargyl)-chloroacetamideReaction with chloroacetyl chloride. acs.org

Green Chemistry Approaches and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have been increasingly applied to amide bond formation to minimize environmental impact. mdpi.com Traditional methods often rely on stoichiometric coupling reagents that generate significant waste and utilize hazardous solvents like dichloromethane (CH2Cl2) and N,N-dimethylformamide (DMF). researchgate.net Research has focused on developing catalytic methods, selecting safer solvents, and implementing waste minimization strategies to create more sustainable synthetic routes. rsc.orgrsc.org

Catalytic Methods for Improved Efficiency

An ideal green synthesis for amides involves the direct reaction between a carboxylic acid and an amine, catalyzed by a selective agent, which minimizes by-products and energy consumption. mdpi.com

Key Catalytic Approaches:

Boronic Acid Catalysis: Boronic acids have emerged as effective catalysts for direct amidation. These reactions typically require water removal, either through molecular sieves at lower temperatures (25-50 °C) or azeotropic distillation (Dean-Stark conditions) at higher temperatures, to drive the reaction to completion. ucl.ac.uk

Microwave-Assisted Synthesis: Microwave-assisted organic reaction enhancement (MORE) offers a significant improvement over conventional heating methods. It provides rapid energy transfer directly to the reactants, leading to drastically reduced reaction times (from hours to minutes), cleaner reactions, and often lower solvent usage. researchgate.net The synthesis of 2-Chloro-N-p-tolylacetamide, for example, was completed in 5-10 minutes with good yields under microwave irradiation, compared to 5-6 hours conventionally. researchgate.net

Biocatalysis: Enzymes offer a highly selective and sustainable alternative for amide bond formation. Carboxylic acid reductase (CAR), for instance, can be engineered to catalyze the formation of amides by intercepting an acyl adenylate intermediate with an amine. manchester.ac.uk This biocatalytic method operates under mild, aqueous conditions and can achieve high selectivity, such as the mono-acylation of symmetrical diamines, avoiding wasteful protection and deprotection steps. manchester.ac.uk

Solvent Selection and Waste Minimization Strategies

Solvent selection is a critical aspect of green chemistry, as solvents constitute the majority of mass in many chemical processes. researchgate.net A significant effort has been made to replace problematic solvents like CH2Cl2 and DMF, which are used in over 80% of traditional amidation reactions, with more environmentally benign alternatives. researchgate.netrsc.org

Greener Solvent Alternatives:

Studies have shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC) can effectively replace CH2Cl2 and DMF in many amide coupling reactions. researchgate.netrsc.org

Water is considered an ideal green solvent due to its non-toxicity, abundance, and safety, and its use in amide synthesis is an area of active research. nsf.gov

Novel media such as deep eutectic solvents (DESs) are also being explored. DESs can act as both the reaction medium and, in some cases, the reactants, eliminating the need for hazardous solvents and simplifying product recovery. rsc.org

Table 2: Comparison of Conventional and Green Solvents for Amide Synthesis
SolventClassificationKey Issues / BenefitsReference
Dichloromethane (CH2Cl2)Conventional (Chlorinated)Regulatory issues, environmental and health concerns. researchgate.netrsc.org
N,N-dimethylformamide (DMF)Conventional (Dipolar Aprotic)Regulatory issues, high boiling point, toxicity. researchgate.netrsc.org
2-Methyltetrahydrofuran (2-MeTHF)Green AlternativeDerived from biomass, good performance in amide couplings. rsc.orgnsf.gov
Ethyl acetate (EtOAc)Green AlternativeEnvironmentally acceptable, good performance. rsc.org
WaterGreen AlternativeNon-toxic, inexpensive, sustainable; challenges with substrate solubility. nsf.govrsc.org

Waste Minimization: A key strategy for waste reduction is the recovery and reuse of reaction components. A continuous operation protocol for amide synthesis has been demonstrated where the entire reaction mixture—including unreacted starting materials, catalyst, and solvent—is recovered and reused for subsequent cycles. This approach drastically reduces the environmental factor (E-factor), which measures the amount of waste generated per kilogram of product. rsc.orgresearchgate.net By recycling these components, the process moves closer to an ideal, waste-free synthesis. rsc.org

Mechanisms of Action and Biological Interference Non Human Specific Investigations

Molecular Target Elucidation in Plant Systems

Inhibition of Very Long Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action for chloroacetamide compounds is the specific and potent inhibition of VLCFA synthesis. researchgate.netmdpi.com VLCFAs are fatty acids with carbon chains longer than 18 carbons, and their biosynthesis is a critical metabolic pathway in plants. Treatment with chloroacetamide herbicides, such as metazachlor (B166288) or metolachlor, can inhibit the formation of saturated VLCFAs (with 20, 22, and 24 carbons) by up to 100% at micromolar concentrations. researchgate.net This targeted inhibition represents one of the most sensitive effects of these inhibitors on fatty acid elongation reported. researchgate.net

In plants, VLCFAs are synthesized in the endoplasmic reticulum by a multi-enzyme complex known as the microsomal elongase system. cambridge.org This system adds two-carbon units to a growing fatty acid chain in a four-step cycle. Chloroacetamides disrupt this fundamental enzymatic process. researchgate.net

Table 1: Enzymes of the VLCFA Elongase System and Point of Inhibition

StepEnzymeFunctionInhibition by Chloroacetamides
1VLCFA Synthase (KCS) Condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.Primary Target researchgate.netnih.gov
23-ketoacyl-CoA Reductase (KCR)Reduction of the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.Not a direct target.
33-hydroxyacyl-CoA Dehydratase (HCD)Dehydration of the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.Not a direct target.
4trans-2,3-enoyl-CoA Reductase (ECR)Reduction of the trans-2,3-enoyl-CoA to form the elongated acyl-CoA.Not a direct target.

Detailed investigations have pinpointed the first and rate-limiting step of the elongation cycle as the specific target of chloroacetamides. researchgate.netnih.gov This reaction is catalyzed by the VLCFA synthase, also known as a condensing enzyme or 3-ketoacyl-CoA synthase (KCS). cambridge.orgresearchgate.net The enzyme facilitates the condensation of a fatty acyl-CoA substrate with malonyl-CoA. nih.gov

Chloroacetamide compounds specifically inhibit this condensation reaction. researchgate.netnih.gov Research has shown that while the presence of high concentrations of the fatty acid substrate (e.g., oleoyl-CoA) can offer some protection to the enzyme if co-incubated with the inhibitor, malonyl-CoA has no such effect. researchgate.netnih.gov Critically, once the chloroacetamide molecule has bound to the VLCFA synthase, it cannot be displaced by the substrate, indicating a very tight or irreversible binding. researchgate.netnih.gov This mechanism explains the extremely low concentrations (half-inhibition values of 10⁻⁸ M and below) at which these compounds are effective. nih.gov

The inhibition of VLCFA synthase has significant downstream consequences for the entire lipid profile of the plant. The depletion of VLCFAs disrupts the formation of crucial structural and protective lipids. researchgate.net A primary consequence is the impaired synthesis of cuticular waxes, which are composed largely of VLCFA derivatives. cambridge.org This can compromise the plant's ability to prevent water loss and defend against environmental stressors.

Table 2: Impact of a Representative Chloroacetamide (Metazachlor) on Fatty Acid Formation

Fatty Acid Chain LengthTypical Function in PlantsEffect of Chloroacetamide Treatment
C16 & C18Primary fatty acids, precursors for elongation, membrane lipids.Accumulation or unchanged levels.
C20, C22, C24 (VLCFAs)Cuticular wax, sphingolipids, specialized membrane components.Strongly Inhibited researchgate.net

Impact on Plant Cellular Processes

The biochemical disruption of lipid metabolism translates directly into visible, macroscopic effects on plant growth and development. Chloroacetamides typically inhibit the early growth of seedlings. cambridge.orgcambridge.org While germination may proceed, the subsequent development of the shoot and root is severely stunted, and leaves that do form are often small and malformed. cambridge.org

A key consequence of VLCFA inhibition is the disruption of both cell division and cell elongation. researchgate.net The inability to synthesize new cell membranes due to the lack of essential VLCFA components is considered a direct cause of the cessation of cell division. mdpi.com This leads to the observed stunting of growth in susceptible plants. mdpi.comcambridge.org Without the building blocks for new membranes and cell walls, seedlings are unable to emerge from the soil or continue their development. cambridge.org

Role in Membrane Integrity and Function (Non-Human Systems)

The integrity and function of cellular membranes are significantly impacted by chloroacetamide compounds. The primary mechanism underlying this interference is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. researchgate.net VLCFAs are critical structural components of the plasma membrane, and their reduction leads to a compromised membrane structure. researchgate.net

Research on cucumber seedlings has shown that treatment with chloroacetamides leads to a marked reduction in the VLCFA content within the plasma membrane. This inhibition of VLCFA synthesis results in their substitution with shorter acyl chains, which alters the physical properties and functionality of the membrane, ultimately contributing to cell death. In addition to direct structural disruption, chloroacetamides can induce oxidative stress within cells. nih.gov This leads to an accumulation of reactive oxygen species (ROS), which can cause lipid peroxidation, further damaging cell membranes. A key indicator of this membrane damage is the leakage of cytoplasmic enzymes, such as lactate (B86563) dehydrogenase (LDH), into the extracellular space. nih.gov

Enzymatic Interaction Studies (In Vitro and Non-Mammalian In Vivo)

The herbicidal activity of chloroacetamides is rooted in their ability to interact with and inhibit key enzymes. These interactions are characterized by high affinity and, in many cases, irreversible binding through covalent modification.

The principal enzymatic target for chloroacetamides is the VLCFA synthase (also known as VLCFA elongase), the enzyme responsible for the initial condensation step in the elongation of fatty acids. researchgate.net Studies using recombinant VLCFA synthase have demonstrated that chloroacetamide herbicides specifically inhibit the condensation of malonyl-CoA with an acyl-CoA substrate. researchgate.net

The inhibition is potent and time-dependent. For instance, while the inhibitory effect of the chloroacetamide metazachlor can be initially mitigated by the presence of high concentrations of the oleoyl-CoA substrate, the binding becomes irreversible over time, indicating a transition from reversible competition to permanent inactivation. researchgate.net The high affinity of these compounds for their target enzymes is evident in studies on chalcone (B49325) synthase, another condensing enzyme that is sensitive to chloroacetamides. The chloroacetamide metazachlor caused 50% inhibition of chalcone synthase after only a 10-minute pre-incubation with just one to two molecules per enzyme subunit, demonstrating an irreversible inactivation. nih.govresearchgate.net Molecular docking studies provide further insight into the binding affinity, calculating the binding energy of various chloroacetamide derivatives with the active site of VLCFA synthase.

CompoundDocking Score (ΔG, kcal/mol)
Acetochlor (Standard)-6.26
Derivative 1-5.32
Derivative 2-6.92
Derivative 3-6.55
Derivative 4-6.71

Data derived from molecular docking studies of novel chloroacetamide derivatives with VLCFA synthase. ekb.eg

The available scientific literature does not support a mechanism of allosteric modulation for chloroacetamide compounds. Allosteric modulators bind to a site distinct from the enzyme's active site to regulate its activity. nih.govplos.org In contrast, the evidence for chloroacetamides points overwhelmingly to their action as active-site-directed, irreversible inhibitors. nih.govresearchgate.net

The interaction involves significant conformational changes within the chloroacetamide molecule itself as it approaches the target. Quantum mechanics modeling of the reaction between N-methyl chloroacetamide and a cysteine surrogate shows that to facilitate the nucleophilic attack by the sulfur atom, the carbon-chlorine bond of the inhibitor rotates from being nearly coplanar to a perpendicular orientation relative to the amide group. wuxibiology.com This represents a conformational adjustment of the inhibitor to reach the transition state for covalent bond formation, rather than an allosteric modulation of the target enzyme's conformation.

The core mechanism of enzyme inhibition by 2-chloro-N-nonylacetamide and related compounds is their function as alkylating agents. researchgate.net These molecules are electrophilic and readily form covalent bonds with nucleophilic groups found in biological macromolecules. researchgate.net The primary target for this alkylation is the sulfhydryl (thiol) group of cysteine residues within enzymes. nih.govmdpi.com

This covalent binding has been directly proven through mass spectrometric analysis. Studies on the interaction between the chloroacetamide metazachlor and condensing enzymes like chalcone synthase and stilbene (B7821643) synthase showed a characteristic mass shift in peptides containing the active site cysteine, confirming that the herbicide was covalently bound to this specific residue. nih.govresearchgate.net This irreversible alkylation of an active site cysteine leads to the inactivation of the enzyme, disrupting critical metabolic pathways. nih.govresearchgate.net The reactivity of chloroacetamides with sulfhydryl groups also explains their ability to deplete cellular levels of glutathione (B108866) (GSH), a key antioxidant that contains a cysteine residue. nih.govresearchgate.net

Other Observed Biological Interferences (e.g., in Algae, Fungi, Microbes, excluding human/animal toxicity)

The potent biological activity of chloroacetamides extends to various microorganisms, where they can disrupt growth and cellular function.

Chloroacetamide herbicides exhibit high toxicity towards microalgae and cyanobacteria. mdpi.commdpi.com Studies have demonstrated that these compounds can severely inhibit the growth of various algal species at very low concentrations. The mechanism of toxicity is linked to the inhibition of key biosynthetic pathways, as seen in higher plants. mdpi.com For example, the chloroacetamide butachlor (B1668075) was found to reduce the content of glutathione in the cyanobacterium Aulosira fertilissima, indicating interference with cellular defense mechanisms. researchgate.net The potent inhibitory effect is quantified by the half maximal effective concentration (EC50), which measures the concentration of a substance that reduces the growth or activity of the algae by 50% over a specific time period.

CompoundOrganism72-hour EC50 (mg/L)
MetazachlorGreen Algae0.00101
S-MetolachlorGreen Algae0.003
(S)-MetolachlorChlorella vulgaris~0.01 (Day 3)
(S)-MetolachlorSynechococcus leopoliensis~0.01 (Day 3)

Data from toxicity studies on various chloroacetamide herbicides against microalgae. mdpi.commdpi.com

Based on the conducted research, there is no publicly available scientific literature detailing the specific mechanisms of antifungal activity for the compound this compound within a non-human pathogen context.

Investigations into structurally related compounds, such as 2-chloro-N-phenylacetamide, have explored antifungal properties against various fungal species. However, these findings are specific to a different molecule and cannot be extrapolated to this compound. The user's strict requirement to focus solely on "this compound" prevents the inclusion of data from related but distinct chemical entities.

Therefore, the content for the specified section on the antifungal activity mechanisms of this compound cannot be generated at this time due to a lack of available research data.

Environmental Dynamics and Transformation Pathways of 2 Chloro N Nonylacetamide

Environmental Fate and Transport Processes

The journey of 2-chloro-N-nonylacetamide through the environment involves several key processes that determine its concentration and location over time. These include its interaction with soil particles, its potential to become airborne, and its movement through the soil profile into groundwater.

The extent to which this compound binds to soil particles, a process known as adsorption, is a primary factor controlling its mobility and availability in the environment. High adsorption can lead to its accumulation in the soil, reducing its potential to leach into groundwater but potentially increasing its persistence in the topsoil. Conversely, weak adsorption allows for greater mobility. Desorption is the reverse process, where the compound is released from soil particles back into the soil solution.

The adsorption and desorption of chloroacetamide herbicides are significantly influenced by various soil properties. Key parameters include:

Soil Organic Matter: Organic matter content is often the most critical factor affecting the adsorption of chloroacetamide herbicides. usda.gov Soils with higher organic matter content tend to exhibit stronger adsorption due to hydrophobic interactions and the formation of hydrogen bonds. usda.gov

Clay Content and Type: The amount and type of clay minerals in the soil also play a crucial role. Clay surfaces can provide sites for adsorption through various mechanisms, including hydrogen bonding and charge-transfer bonds. usda.gov

Soil pH: The pH of the soil can influence the surface charge of both the soil particles and the chemical, thereby affecting adsorption.

Cation Exchange Capacity (CEC): This parameter, which is related to the soil's ability to hold positively charged ions, can also influence the adsorption of polar compounds.

A hypothetical representation of how these parameters might influence the soil-water distribution coefficient (Kd) for this compound is presented in Table 1. Higher Kd values indicate stronger adsorption and lower mobility.

Table 1: Hypothetical Influence of Soil Parameters on the Adsorption of this compound

Soil Parameter Parameter Level Expected Kd Value (L/kg) Implication for Mobility
Organic Carbon (%) Low (0.5) Low (e.g., 1.5) Higher
High (3.0) High (e.g., 10.0) Lower
Clay Content (%) Low (10) Low (e.g., 2.0) Higher
High (40) High (e.g., 8.0) Lower
pH Acidic (5.0) Moderate Moderate

Note: The Kd values presented in this table are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

To quantify the adsorption behavior of this compound, various mathematical models can be employed to analyze experimental data.

Isothermal Models: These models describe the equilibrium relationship between the concentration of the compound in the soil solution and the amount adsorbed onto the soil at a constant temperature.

Freundlich Isotherm: This empirical model is commonly used to describe adsorption on heterogeneous surfaces. ecetoc.orgresearchgate.net The equation is given by: Cs = Kf * Ce1/n where Cs is the amount of substance adsorbed per unit mass of adsorbent, Ce is the equilibrium concentration of the substance in solution, and Kf and n are Freundlich constants related to adsorption capacity and intensity, respectively. ecetoc.orgresearchgate.net

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. wikipedia.org The equation is: Cs = (KL * Ce * Smax) / (1 + KL * Ce) where Smax is the maximum adsorption capacity and KL is the Langmuir constant related to the energy of adsorption. wikipedia.org

Kinetic Models: These models describe the rate at which adsorption occurs.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comresearchgate.net

A hypothetical comparison of these models for this compound is shown in Table 2.

Table 2: Hypothetical Isothermal and Kinetic Adsorption Model Parameters for this compound

Model Parameter Hypothetical Value Interpretation
Freundlich Kf ((mg/kg)/(mg/L)1/n) 5.2 Indicates good adsorption capacity.
1/n 0.85 Suggests favorable adsorption.
Langmuir Smax (mg/kg) 150 Represents the maximum amount that can be adsorbed in a monolayer.
KL (L/mg) 0.12 Relates to the binding energy.
Pseudo-First-Order k1 (1/hr) 0.25 Rate constant for this model.

| Pseudo-Second-Order | k2 (g/mg·hr) | 0.005 | Rate constant for this model, often indicating chemisorption is rate-limiting. researchgate.net |

Note: The values in this table are for illustrative purposes and are not based on experimental data for this compound.

Leaching is the process by which a chemical moves through the soil profile with percolating water, potentially reaching groundwater. The leaching potential of this compound is inversely related to its adsorption to soil particles. Compounds that are weakly adsorbed are more likely to leach.

Groundwater Transport Modeling: Numerical models are often used to predict the movement of contaminants in groundwater. epa.gov These models incorporate various processes, including:

Advection: The transport of the contaminant with the bulk flow of groundwater.

Dispersion: The spreading of the contaminant plume due to variations in water velocity within the aquifer.

Retardation: The slowing of contaminant movement relative to groundwater flow due to adsorption. The retardation factor (R) can be calculated using the soil-water distribution coefficient (Kd).

Models such as MODFLOW and MT3DMS can be used to simulate the fate and transport of contaminants in groundwater systems. mdpi.com

Soil Adsorption and Desorption Dynamics

Chemical Degradation Pathways

The persistence of this compound in the environment is also determined by its susceptibility to chemical degradation. These processes can break down the parent compound into smaller, often less harmful, substances.

For chloroacetamide herbicides, two of the primary chemical degradation pathways are hydrolysis and photodegradation.

Hydrolysis: This is a chemical reaction with water that can lead to the breakdown of the compound. The rate of hydrolysis is often dependent on pH and temperature. For some chloroacetamides, hydrolysis can occur under both acidic and basic conditions, leading to the cleavage of the amide or ether linkages. researchgate.net

Photodegradation: This process involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Photodegradation can occur on soil surfaces or in the upper layers of water bodies. The rate and products of photodegradation depend on the chemical structure and environmental conditions.

The specific degradation products of this compound would need to be identified through experimental studies. For other chloroacetamides, degradation can involve dechlorination and transformation of the side chains. mdpi.com

Table 3: Mentioned Compounds

Compound Name

Photolytic Transformation Processes

Microbial Degradation and Biotransformation

No published studies were identified that have isolated or characterized specific microbial consortia or individual bacterial or fungal strains with the demonstrated capability to degrade this compound. Research in the field has focused on microbes that degrade agriculturally significant chloroacetamide herbicides, identifying strains such as Paracoccus sp., Acinetobacter sp., and various fungal species capable of degrading compounds like alachlor and butachlor (B1668075). researchgate.netmdpi.com However, these findings are not directly applicable to this compound.

Specific biodegradation pathways for this compound have not been elucidated. While general pathways for other chloroacetamides are known, the distinct chemical structure of this compound (a simple N-alkyl chain versus the N-alkoxyalkyl and substituted phenyl groups of common herbicides) means its degradation route could differ. scispace.comnih.gov

N-dealkylation is a primary step in the degradation of many complex chloroacetamide herbicides, catalyzed by microbial enzymes. mdpi.comnih.gov This process involves the removal of the alkyl group attached to the nitrogen atom. For this compound, this would involve the cleavage of the N-nonyl group. However, no studies have specifically investigated this mechanism for this compound.

Dechlorination is a critical detoxification step in the breakdown of chlorinated compounds. nih.gov In many biological systems, this can occur through conjugation with glutathione (B108866), a reaction catalyzed by glutathione S-transferases. nih.govnih.gov This process replaces the chlorine atom with a glutathione moiety, reducing the compound's toxicity. While this is a plausible step for this compound, there is no direct experimental evidence of this process occurring during its microbial degradation.

Hydroxylation and subsequent ring cleavage are common steps in the degradation of aromatic chloroacetamide herbicides, occurring after initial transformations like dealkylation and dechlorination. researchgate.netresearchgate.net As this compound is an aliphatic compound and lacks an aromatic ring, this specific pathway is not applicable. Alternative oxidative pathways for the nonyl chain may exist, but they have not been investigated.

The enzymatic basis for the biotransformation of this compound remains uncharacterized. For other chloroacetamides, enzymes such as cytochrome P450 monooxygenases, hydrolases, and glutathione S-transferases have been implicated in their degradation. scispace.comnih.gov Without specific research on this compound, it is not possible to identify the specific enzymes responsible for its potential breakdown.

Enzymatic Basis of Biotransformation

Role of Amidases, Hydrolases, and Reductases

The enzymatic degradation of chloroacetamide herbicides, including this compound, is a critical process in their environmental transformation. A key family of enzymes involved in the initial steps of this breakdown are amidohydrolases, also known as amidases. benthamscience.comnih.gov These enzymes catalyze the hydrolysis of the amide bond (C-N) in the herbicide molecule. researchgate.netwikipedia.org This hydrolytic cleavage is a crucial detoxification step, as it breaks the parent compound into a corresponding carboxylic acid and an amine, which are generally less toxic and more amenable to further degradation. researchgate.net

Research has shown that microbial amidases are highly effective in degrading various amide herbicides. nih.gov For instance, a novel amidase, PsaA, identified from Bosea sp., has been shown to convert the herbicide propanil to its metabolite. nih.gov Similarly, another amidase, PamH, from Paracoccus sp. M-1, exhibits broad substrate specificity and can degrade several amide herbicides, including acetochlor and pretilachlor. nih.gov The action of these enzymes represents a more efficient degradation pathway compared to abiotic processes like chemical hydrolysis and photolysis. nih.gov

Below is a table summarizing the enzymatic activities involved in the degradation of related chloroacetamide herbicides.

Enzyme ClassEnzyme Name ExampleSource Organism ExampleSubstrate Herbicide ExamplePrimary Reaction
Amidohydrolase (Amidase)PsaABosea sp.PropanilHydrolysis of amide bond
Amidohydrolase (Amidase)PamHParacoccus sp. M-1Acetochlor, PretilachlorHydrolysis of amide bond
AmidohydrolasePuhA, PuhBArthrobacter globiformis, Mycobacterium brisbanenseLinuronHydrolysis of amide bond
Involvement of Cytochrome P450 Oxygenases

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a central role in Phase I metabolism of a wide range of xenobiotic compounds, including chloroacetamide herbicides. researchgate.net These enzymes are primarily involved in oxidative reactions, such as hydroxylation and dealkylation, which serve to detoxify the herbicide and increase its water solubility, facilitating further metabolism and excretion in organisms. frontiersin.orgmdpi.com

In the case of chloroacetamide herbicides, P450s catalyze several key transformation reactions. One of the most common reactions is alkyl- or aryl-hydroxylation. mdpi.com This process introduces a hydroxyl group onto the herbicide molecule, making it more hydrophilic. mdpi.com Another critical reaction is N-dealkylation, which involves the removal of alkyl groups from the nitrogen atom in the amide linkage. For example, in the metabolism of butachlor, P450 enzymes can catalyze C-dealkylation. researchgate.netresearchgate.net

Studies on various chloroacetamide herbicides like acetochlor, butachlor, and metolachlor have identified specific P450 isoforms, such as CYP3A4 and CYP2B6 in humans, as being responsible for their metabolism. nih.gov These enzymes are crucial in the formation of important intermediate metabolites. nih.gov The induction of specific P450 activities in response to herbicide exposure has been observed, indicating an adaptive metabolic response in organisms. The versatility of P450s allows them to metabolize a broad spectrum of herbicides with different chemical structures, highlighting their importance in the environmental fate of compounds like this compound. frontiersin.orgmdpi.com

The following table outlines the key metabolic reactions catalyzed by Cytochrome P450 enzymes on chloroacetamide herbicides.

Reaction TypeDescriptionExample SubstrateResulting Transformation
HydroxylationAddition of a hydroxyl (-OH) group to the molecule. mdpi.comChloroacetamide HerbicideIncreased hydrophilicity, formation of hydroxylated metabolites.
N-dealkylationRemoval of an alkyl group from the nitrogen atom of the amide. researchgate.netButachlor, AlachlorFormation of dealkylated intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide. researchgate.net
O-dealkylationRemoval of an alkyl group from an ether linkage.AcetochlorCleavage of the ethoxymethyl or methoxymethyl side chain.

Metabolite Identification and Persistence in Environmental Compartments

The environmental transformation of this compound, like other chloroacetamide herbicides, results in the formation of various metabolites that can exhibit different mobility and persistence characteristics compared to the parent compound. acs.org Microbial biotransformation is a primary driver of this process, and metabolites can sometimes account for a significant portion of the total herbicide-related residues found in surface and groundwater. acs.org

Two of the most commonly detected and persistent classes of metabolites for chloroacetamide herbicides are the ethane sulfonic acid (ESA) and oxanilic acid (OA) derivatives. acs.orgwisc.edu These metabolites are formed through conjugation with glutathione, followed by a series of further enzymatic modifications. Due to their higher water solubility and lower tendency to sorb to soil particles compared to the parent herbicides, ESA and OA metabolites are often more mobile in the environment and are frequently detected in groundwater. wisc.edu Studies have shown that once these metabolites enter groundwater, their potential for further degradation is limited, leading to their persistence. wisc.edu

In addition to the acidic metabolites, various neutral degradation products can also be formed through biological and photochemical transformations. nih.gov These can include dealkylated and hydroxylated intermediates. For instance, the degradation of alachlor and butachlor can produce 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), which can be further metabolized to 2,6-diethylaniline (DEA). researchgate.netnih.gov The concentrations of these neutral degradates in environmental samples can sometimes exceed those of the parent compounds. nih.gov The persistence of these metabolites is influenced by factors such as soil type, temperature, moisture, and microbial activity. While parent compounds like chlorothalonil may have soil half-lives of a few days, their principal metabolites can be more persistent, with half-lives extending to several weeks. researchgate.net

The table below lists common metabolites identified from the degradation of related chloroacetamide herbicides.

Metabolite ClassCommon AbbreviationParent Compound ExamplesEnvironmental Persistence/Mobility
Ethane Sulfonic Acid DerivativesESAAcetochlor, Alachlor, MetolachlorHigh mobility and persistence in groundwater. wisc.edu
Oxanilic Acid DerivativesOAAcetochlor, Alachlor, MetolachlorHigh mobility and persistence in groundwater. wisc.edu
Dealkylated AcetamidesCDEPA, CMEPAAlachlor, Butachlor, AcetochlorIntermediate metabolites in the degradation pathway. nih.gov
AnilinesDEA, MEAAlachlor, AcetochlorFormed from the breakdown of dealkylated acetamides. nih.gov
Hydroxylated Derivatives4-hydroxychlorothalonilChlorothalonilMore persistent than the parent compound in some cases. researchgate.net

Advanced Analytical Strategies for Detection and Quantification of 2 Chloro N Nonylacetamide

Sample Preparation Techniques for Diverse Environmental and Biological Matrices

Sample preparation is a critical step that significantly influences the accuracy and reliability of analytical results. For 2-chloro-N-nonylacetamide, the choice of technique depends on the sample matrix (e.g., water, soil, tissue) and the required detection limits. The primary goals are to remove interfering substances and enrich the analyte to a concentration suitable for instrumental analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for preparing liquid samples. It is preferred over traditional liquid-liquid extraction due to its efficiency, lower solvent consumption, and potential for automation. The principle of SPE is similar to liquid chromatography, involving the partitioning of compounds between a solid stationary phase and a liquid mobile phase. Analytes are retained on the sorbent while the sample matrix passes through; the analytes are then eluted with a small volume of an appropriate solvent.

For chloroacetamide herbicides, which are structurally analogous to this compound, various SPE sorbents have proven effective. Nonpolar sorbents like C18 and hydrophilic-lipophilic balanced (HLB) polymeric sorbents are commonly used for extracting these compounds from aqueous samples. nih.gov Graphitized carbon-based sorbents are also utilized, particularly for extracting more polar degradation products. nih.govresearchgate.net The selection of the sorbent is crucial and depends on the polarity of the target analyte.

The general SPE procedure involves four key steps:

Conditioning: The sorbent is treated with a solvent (e.g., methanol) to wet the packing material, followed by water to prepare it for the aqueous sample.

Loading: The sample is passed through the SPE cartridge, and the analyte adsorbs to the sorbent.

Washing: Interfering compounds are washed from the cartridge with a solvent that does not elute the analyte of interest.

Elution: A strong solvent is used to desorb the analyte from the sorbent, resulting in a concentrated, clean sample extract.

Table 1: SPE Sorbents and Conditions for Chloroacetamide Herbicide Analysis
Sorbent TypeTarget AnalytesSample MatrixTypical Elution SolventReference
Hydrophilic-Lipophilic Balanced (HLB)Chloroacetamide HerbicidesWaterEthyl Acetate (B1210297), Methanol researchgate.net
Graphitized CarbonChloroacetamide Herbicides & DegradatesDrinking WaterMethylene (B1212753) Chloride/Methanol nih.govresearchgate.net
C18 (Octadecylsilane)Chloroacetamide HerbicidesGroundwater, Surface WaterAcetonitrile (B52724), Methanol researchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and fundamental sample preparation technique based on the differential solubility of a compound in two immiscible liquids. unl.pt In this method, the sample (typically aqueous) is mixed vigorously with an immiscible organic solvent. The target analyte, being more soluble in the organic solvent, partitions from the aqueous phase into the organic phase. After separation of the two layers, the organic phase containing the analyte is collected, concentrated, and prepared for analysis.

While effective, LLE can be labor-intensive and requires significant volumes of high-purity organic solvents, which raises environmental and cost concerns. unl.pt However, it remains a valuable technique for complex matrices where a high degree of cleanup is necessary. The choice of solvent is critical for achieving high extraction efficiency and is based on the polarity and solubility of this compound. Solvents like dichloromethane (B109758) and ethyl acetate are commonly used for extracting moderately polar herbicides.

Microextraction Techniques

To address the drawbacks of traditional LLE, several miniaturized extraction techniques have been developed. These methods significantly reduce solvent consumption, are more environmentally friendly, and can offer high enrichment factors.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase. nih.gov The fiber is exposed to the sample (either directly immersed or in the headspace), and analytes partition from the sample matrix onto the fiber coating. After equilibrium is reached, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. For chloroacetanilide herbicides in water, polydimethylsiloxane (B3030410) (PDMS) coated fibers have been used effectively. usda.gov

Single-Drop Microextraction (SDME): In SDME, a microdrop (1-2 µL) of an organic solvent is suspended from the tip of a microsyringe needle and immersed in the stirred sample solution. researchgate.net The analyte partitions from the aqueous sample into the organic microdrop. After a set extraction time, the drop is retracted back into the syringe and injected into the chromatograph. For related chloroacetanilide herbicides, toluene (B28343) has been used as the extraction solvent, with studies showing recovery rates between 80% and 102%. researchgate.net

Table 2: Optimized Parameters for Microextraction of Chloroacetamide Herbicides from Water
TechniqueParameterOptimized ConditionReference
Single-Drop Microextraction (SDME)Extraction SolventToluene (1.6 µL) researchgate.net
Stirring Rate400 rpm researchgate.net
Extraction Time15 min researchgate.net
Detection Limits0.0002–0.114 µg/L researchgate.net
Solid-Phase Microextraction (SPME)Fiber Coating100 µm Polydimethylsiloxane (PDMS) usda.gov
Extraction Time40 min usda.gov
Injection Time15 min usda.gov
Detection Limits1.2–2.7 ng/L nih.gov

Chromatographic Separation Methods

Following sample preparation, chromatographic techniques are employed to separate this compound from any remaining co-extracted compounds before detection and quantification.

Liquid Chromatography (LC) with UV/Vis and Diode Array Detection

High-Performance Liquid Chromatography (HPLC or LC) is a versatile separation technique that is particularly useful for compounds that are not sufficiently volatile or thermally stable for GC analysis. Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, typically in a packed column (e.g., C18).

UV/Vis Detection: This is the most common type of detector used in LC. chromatographyonline.com It measures the absorbance of light by the analyte at a specific wavelength as it elutes from the column. The amide functional group in this compound contains a chromophore (the C=O bond) that absorbs UV light, typically in the 200-230 nm range, making it detectable by UV/Vis. chromatographyonline.com The detector is reliable and provides good quantitative performance. elsichrom.nu

Diode Array Detection (DAD): A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a more advanced form of UV/Vis detector. Instead of monitoring absorbance at a single wavelength, the DAD scans a range of wavelengths simultaneously, providing a complete UV-Vis spectrum for each eluting peak. chromatographyonline.com This capability is highly valuable for method development, peak purity assessment, and qualitative identification of analytes by comparing their spectra with those of known standards. researchgate.net Analytical methods for chloroacetanilide metabolites have demonstrated limits of quantitation of 0.20 µg/L using HPLC-DAD. researchgate.net

Table 4: Typical LC Conditions for Chloroacetamide Herbicide Analysis
ParameterTypical ConditionPurposeReference
ColumnReversed-Phase C18Separates compounds based on hydrophobicity. researchgate.net
Mobile PhaseAcetonitrile/Water or Methanol/Water GradientElutes compounds from the column with increasing organic content. researchgate.net
DetectionUV/Vis or DADQuantifies analyte based on UV absorbance. DAD provides spectral data for identification. chromatographyonline.comresearchgate.net
Detection Wavelength~210-230 nmCorresponds to the absorbance maximum of the amide chromophore. chromatographyonline.com

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and selectivity for its detection and quantification. rsc.org When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS allows for the confident identification and measurement of the target analyte, even in complex environmental and biological samples.

Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are robust techniques for the analysis of thermally stable and volatile compounds like many chloroacetamide herbicides. hpst.cz For trace analysis of this compound, GC-MS provides confident identification based on both the retention time of the compound as it elutes from the GC column and its characteristic mass spectrum generated upon electron ionization (EI).

In a typical GC-MS analysis for chloroacetamides, a nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is used. nih.gov The instrument parameters are optimized to achieve good chromatographic separation and sensitive detection.

For enhanced selectivity and lower detection limits, especially in complex matrices, GC-MS/MS is the preferred method. In this technique, a specific precursor ion from the initial mass spectrum is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, allowing for quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. hpst.cznih.gov While specific precursor-product ion transitions for this compound are not documented in widely available literature, a hypothetical transition could be derived from its structure for method development.

Interactive Table 1: Typical GC-MS Parameters for Chloroacetamide Analysis The following are representative parameters based on methods for related compounds. Specific values for this compound would require experimental optimization.


ParameterTypical SettingPurpose
Injection ModeSplitlessMaximizes analyte transfer to the column for trace analysis.
Injector Temperature250 °CEnsures rapid volatilization of the analyte.
GC Column30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5MS)Provides separation of analytes based on boiling point and polarity.
Oven ProgramInitial 70°C, ramp to 280°CSeparates compounds with varying volatilities.
Ionization ModeElectron Ionization (EI) at 70 eVGenerates reproducible fragmentation patterns for library matching.
MS/MS Precursor Ion (Hypothetical)Molecular ion or major fragmentSelected for specificity in the first quadrupole.
MS/MS Product Ions (Hypothetical)Characteristic fragments from precursorMonitored in the third quadrupole for selective quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for analyzing a wide range of pesticide residues, including chloroacetamides and their more polar metabolites, in aqueous and biological samples. researchgate.netnih.govchromatographyonline.com It avoids the need for derivatization often required for GC analysis and is suitable for thermally labile compounds.

The analysis of this compound in environmental water or biological fluids like plasma would typically involve sample preparation using solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. nih.govnih.gov Chromatographic separation is commonly achieved using a reversed-phase C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid to enhance ionization. researchgate.netresearchgate.net

Detection by tandem mass spectrometry, usually with an electrospray ionization (ESI) source operating in positive ion mode, provides high sensitivity and specificity through MRM analysis. ijper.org The method involves monitoring the transition from a protonated molecular ion ([M+H]⁺) to one or more specific product ions. This high degree of selectivity is crucial for minimizing matrix effects, where co-eluting compounds from the sample can suppress or enhance the analyte's signal. chromatographyonline.com Validated LC-MS/MS methods can achieve limits of quantification in the low ng/L (ppt) range in water and low ng/mL (ppb) range in biological samples. researchgate.netoup.com

Interactive Table 2: Representative LC-MS/MS Method Conditions for Chloroacetamides These parameters are based on established methods for the chloroacetamide class and would serve as a starting point for developing a specific method for this compound.


ParameterTypical ConditionRationale
LC ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)Provides good retention and separation for moderately nonpolar compounds.
Mobile Phase AWater + 0.1% Formic AcidAqueous component for reversed-phase separation; acid promotes protonation.
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic AcidOrganic component to elute the analyte from the column.
Flow Rate0.2 - 0.4 mL/minCompatible with standard ESI sources.
Ionization SourceElectrospray Ionization (ESI), Positive ModeEfficiently ionizes amide-containing compounds to form [M+H]⁺.
Precursor Ion [M+H]⁺m/z corresponding to C₁₁H₂₂ClNO + H⁺The protonated molecular ion of the target analyte.
Product IonsSpecific fragments from collision-induced dissociationUsed for selective and confident quantification and confirmation.

High-resolution mass spectrometry (HRMS), often coupled with LC (LC-HRMS), is a powerful tool for identifying unknown metabolites. ijpras.com Unlike tandem quadrupole instruments that measure mass with nominal accuracy, HRMS instruments (e.g., Time-of-Flight, Orbitrap) provide highly accurate mass measurements (typically <5 ppm error), which allow for the determination of the elemental composition of an ion. pharmaron.commdpi.com

This capability is invaluable for elucidating the structure of potential metabolites of this compound in biological or environmental systems. nih.gov The general strategy involves comparing samples exposed to the compound with control samples to find unique metabolic products. The accurate mass of a potential metabolite is used to generate a list of possible elemental formulas. By examining the isotopic pattern and analyzing fragmentation data (from MS/MS scans), the list of candidates can be narrowed down, and a putative structure can be proposed. ijpras.comyoutube.com Common metabolic pathways for related chloroacetamide herbicides include dechlorination, hydroxylation of the alkyl chain, and conjugation with glutathione (B108866). nih.gov HRMS provides the analytical power to detect these and other potential biotransformation products of this compound.

Spectroscopic and Spectrometric Characterization (for Analytical Confirmation and Structural Elucidation of Metabolites/Derivatives)

While mass spectrometry is central to detection and quantification, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are the gold standard for unequivocal structural confirmation of a synthesized standard or for the complete structural elucidation of an isolated metabolite or derivative. pitt.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. core.ac.uk It is used to confirm the identity and purity of synthesized reference standards of this compound and is essential for determining the precise structure of unknown metabolites isolated in sufficient quantity. nih.govnih.gov

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals provides information about the electronic environment of the protons. For instance, the protons on the carbon adjacent to the chlorine atom (Cl-CH₂-) would be significantly downfield due to the electronegativity of the chlorine. Similarly, the protons on the methylene group attached to the nitrogen (-NH-CH₂-) would also be downfield.

A ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shift range for ¹³C is much wider than for ¹H, often allowing for clear resolution of all carbon signals. bhu.ac.inudel.edu The carbonyl carbon (C=O) of the amide group would appear far downfield (typically 160-180 ppm). libretexts.orgresearchgate.net Two-dimensional NMR experiments (like COSY, HSQC, and HMBC) can be used to establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. researchgate.net

Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are estimated values based on the structure and typical chemical shift ranges. Actual values would be determined experimentally in a specified solvent.


AssignmentNucleusPredicted Chemical Shift (δ, ppm)Expected Multiplicity (¹H NMR)
Cl-CH₂-¹³C40 - 45-
Cl-CH₂-¹H~4.0Singlet (s)
-C=O¹³C165 - 170-
-NH-¹H6.0 - 7.5 (broad)Triplet (t)
-NH-CH₂-¹³C~40-
-NH-CH₂-¹H~3.3Quartet (q)
-(CH₂)₇- (bulk)¹³C22 - 32-
-(CH₂)₇- (bulk)¹H1.2 - 1.6Multiplet (m)
-CH₃¹³C~14-
-CH¹H~0.9Triplet (t)

Infrared (IR) and Raman Spectroscopy in Matrix Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure and vibrational modes of a compound. These methods are highly valuable for the detection and quantification of this compound in various environmental and biological matrices. By identifying the unique vibrational signatures of the molecule's functional groups, these techniques can offer both qualitative and quantitative insights.

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation by a molecule at frequencies corresponding to its vibrational transitions. The resulting IR spectrum is a unique fingerprint of the molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching and bending of the amide group, the C=O stretching of the amide, the C-N stretching, and the C-Cl stretching, as well as the various vibrations of the nonyl alkyl chain.

In matrix analysis, Attenuated Total Reflectance (ATR) and Fourier Transform Infrared (FTIR) spectroscopy are particularly useful. ATR-FTIR allows for the direct analysis of solid and liquid samples with minimal preparation, making it suitable for screening contaminated soils or water residues. The position and intensity of the absorption peaks can be used for quantification, often in conjunction with chemometric methods for complex matrices.

Raman Spectroscopy , a complementary technique to IR, measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is its low interference from water, making it exceptionally well-suited for the analysis of aqueous samples. For this compound, prominent Raman signals would be anticipated from the C=O and C-Cl bonds, as well as the C-C backbone of the nonyl group. Surface-Enhanced Raman Scattering (SERS) can be employed to significantly enhance the signal intensity, allowing for trace-level detection. In this approach, nanoparticles of noble metals like gold or silver are used to amplify the Raman signal of the analyte adsorbed on their surface.

The following table summarizes the expected characteristic vibrational frequencies for this compound in IR and Raman spectroscopy, based on known data for similar amide and chloroalkane compounds.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
N-HStretch3350-31803350-3180
C-H (alkyl)Stretch2960-28502960-2850
C=O (amide I)Stretch1680-16301680-1630
N-H (amide II)Bend1570-1515Weak or absent
C-NStretch1400-12001400-1200
C-ClStretch800-600800-600

UV-Visible Spectroscopy in Photodegradation Studies

UV-Visible spectroscopy is a widely used technique to study the kinetics and mechanisms of photodegradation of organic compounds. This method is based on the principle that molecules containing π-electrons or non-bonding electrons can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals.

For this compound, the primary chromophores are the amide group and the carbon-chlorine bond. While the alkyl chain does not absorb in the UV-Vis region, the electronic transitions associated with the amide linkage (n → π* and π → π* transitions) would result in a characteristic absorption spectrum. The degradation of this compound under UV irradiation can be monitored by measuring the decrease in the absorbance at its wavelength of maximum absorption (λmax) over time.

Photodegradation studies are crucial for understanding the environmental fate of this compound. By exposing an aqueous solution of the compound to a controlled UV light source, the rate of degradation can be determined. The formation of degradation byproducts can also be monitored if they exhibit different absorption spectra. This can provide insights into the reaction pathways, such as dechlorination or cleavage of the amide bond.

A typical photodegradation experiment would involve recording the UV-Vis spectrum of a this compound solution at regular time intervals during UV exposure. The data can then be used to calculate the degradation rate constant and the half-life of the compound under specific conditions.

The following table illustrates hypothetical data from a photodegradation study of this compound, showing the change in absorbance over time.

Time (minutes)Absorbance at λmaxConcentration (µM)
00.85050.0
100.68040.0
200.54432.0
300.43525.6
600.23814.0
900.1307.6
1200.0714.2

Immunoanalytical and Biosensor Approaches for Rapid Detection

Immunoanalytical methods and biosensors represent a promising frontier for the rapid, sensitive, and selective detection of this compound in various samples. These approaches leverage the high specificity of biological recognition elements, such as antibodies or enzymes, to detect the target analyte.

Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the specific binding of an antibody to the target antigen (in this case, this compound or a derivative). To develop an immunoassay, antibodies that specifically recognize this compound would need to be produced. The assay can be configured in a competitive format, where the sample analyte competes with a labeled version of the compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. Immunoassays can be highly sensitive and are amenable to high-throughput screening.

Biosensors are analytical devices that combine a biological component with a physicochemical detector. For the detection of this compound, various biosensor platforms could be developed:

Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential) resulting from the interaction of the analyte with the biorecognition element immobilized on an electrode surface. For instance, an enzyme-based biosensor could utilize an enzyme that is inhibited by this compound, with the degree of inhibition correlating to the analyte concentration.

Optical Biosensors: These devices detect changes in optical properties, such as absorbance, fluorescence, or surface plasmon resonance (SPR), upon analyte binding. An SPR-based biosensor could monitor the binding of this compound to a sensor chip functionalized with specific antibodies in real-time.

Piezoelectric Biosensors: These sensors utilize a piezoelectric crystal coated with a biorecognition layer. The binding of the target analyte to this layer causes a change in the crystal's resonance frequency, which can be measured with high sensitivity.

The primary advantages of immunoanalytical and biosensor approaches are their potential for on-site and real-time analysis, reducing the need for time-consuming sample preparation and laboratory-based instrumentation.

The following table provides a comparative overview of these rapid detection methods.

TechniquePrinciplePotential AdvantagesPotential Challenges
ELISA Antigen-antibody bindingHigh sensitivity and specificity, high-throughput capability.Antibody development can be time-consuming and costly.
Electrochemical Biosensor Measures changes in electrical signalsHigh sensitivity, portability, low cost.Susceptibility to matrix interference, potential for electrode fouling.
Optical Biosensor (SPR) Detects changes in refractive index upon bindingReal-time, label-free detection, high sensitivity.Instrumentation can be complex and expensive.
Piezoelectric Biosensor Measures changes in mass on a crystal surfaceHigh sensitivity, rapid response.Non-specific binding can be an issue.

Structure Activity Relationship Sar Investigations and Analogue Design

Impact of N-Substituent Modifications on Biological Activity

Alkyl Chain Length and Branching: The nature of the N-alkyl group directly impacts the molecule's lipophilicity (its ability to dissolve in fats and lipids) and steric properties. researchgate.net Studies on various N-substituted chloroacetamides have shown that these characteristics are crucial for their interaction with biological targets and their ability to permeate cell membranes. nih.gov For instance, research on disubstituted chloroacetamides revealed that the total number of carbon atoms in the molecule, along with the specific type of hydrocarbon substituent (e.g., straight-chain, branched, or cyclic), are primary factors affecting their biological and environmental behavior. mdpi.com

Multivariate analysis has demonstrated that subtle changes, such as the difference between a straight-chain and a branched alkyl group with the same number of carbons, can significantly alter a compound's properties and, consequently, its activity. mdpi.com While increasing the length of a straight n-alkyl chain can affect reaction rates, the introduction of branching in the alkyl group has been shown to decrease the rates of certain chemical transformations, such as hydrogenolysis, compared to their straight-chain counterparts. researchgate.net This suggests that the shape and bulkiness of the N-substituent are key determinants of reactivity and, by extension, biological function. researchgate.net

Table 1: Influence of N-Substituent Properties on Chloroacetamide Activity
N-Substituent ModificationPhysicochemical ImpactEffect on Biological Activity/ReactivityReference
Increasing Alkyl Chain Length Increases lipophilicity and molecular size.Affects reaction rates and membrane permeability; activity is dependent on a balance between lipophilicity and other factors. researchgate.netmdpi.com
Branched Alkyl Chains Increases steric hindrance around the nitrogen atom.Decreases rates of some chemical reactions (e.g., hydrogenolysis) compared to straight-chain isomers. Can significantly alter the biological profile. researchgate.netmdpi.com
Cycloalkyl Groups Introduces conformational rigidity and alters steric profile.Distinguishes the compound's properties from both straight and branched alkyl analogues in multivariate analyses. mdpi.com

Role of the Chloro Group in Reactivity and Mechanism of Action

The chloroacetyl group (-C(O)CH₂Cl) is the cornerstone of the biological activity of 2-chloro-N-nonylacetamide and related compounds. The chlorine atom is not merely a passive substituent; it is a reactive center essential for the molecule's primary mechanism of action. nih.govpurdue.edu Chloroacetamides function as alkylating agents, specifically targeting nucleophilic groups in biological macromolecules. researchgate.net

The primary mechanism involves a bimolecular nucleophilic substitution (SN2) reaction, where the carbon atom attached to the chlorine is attacked by a nucleophile, leading to the displacement of the chloride ion. nih.govresearchgate.net The electron-withdrawing nature of the adjacent carbonyl group increases the electrophilicity of this carbon, making it susceptible to attack by soft nucleophiles, most notably the sulfhydryl (-SH) groups found in the amino acid cysteine. nih.gov

By forming covalent bonds with cysteine residues in enzymes or other critical proteins, chloroacetamides can inhibit their function. nih.gov This alkylation is the basis of their herbicidal activity, which often involves the inhibition of enzymes required for the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.netresearchgate.net The importance of the halogen is underscored by studies on analogues:

Non-halogenated analogues are typically one to two orders of magnitude less biologically active. purdue.edu

Fluorinated analogues are often inactive, as the fluorine atom is a poor leaving group. purdue.edu

Brominated analogues are highly active, consistent with bromine being an excellent leaving group. purdue.edu

This reactivity profile confirms that the ability of the halogen to be displaced in a nucleophilic substitution reaction is critical for the biological activity of this class of compounds. purdue.edu

Stereochemical Influences on Activity and Metabolism

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of chloroacetamides. Many advanced chloroacetamide herbicides are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Biological systems, being chiral themselves, often interact differently with each enantiomer. researchgate.netresearchgate.net

This stereoselectivity is evident in the herbicidal activity of compounds like dimethenamid (B1670659) and metolachlor. researchgate.netsci-hub.se For instance, dimethenamid exists as two stereoisomers (S and R). Studies have shown a dramatic difference in their efficacy:

The S-isomer strongly inhibits algal growth and fatty acid desaturation. sci-hub.se

The R-isomer has little to no effect at the same concentrations. sci-hub.se

In some assays, the S-isomer of dimethenamid was found to be over 500 times more active than the R-isomer. sci-hub.se This demonstrates that the biological target, likely an enzyme, has a specific three-dimensional binding site that accommodates the S-isomer far more effectively. Similarly, for the herbicide metolachlor, the herbicidal activity is primarily attributed to the S-enantiomers. researchgate.net

Table 2: Stereoisomer Activity of the Chloroacetamide Herbicide Dimethenamid
StereoisomerEffect on Scenedesmus acutus (Green Alga) Growth (at 5 µM)Inhibition of [¹⁴C]Oleic Acid Incorporation (IC₅₀)Reference
S-Isomer Strongly inhibitory&lt; 0.1 µM sci-hub.se
R-Isomer Almost no effect&gt; 10 µM sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com By developing mathematical models, QSAR enables the prediction of the activity of new, unsynthesized molecules, thereby guiding research and saving resources. nih.gov This methodology is a cornerstone in the development of new chloroacetamide analogues. nih.govresearchgate.net

The QSAR process involves several key steps:

Data Collection: A dataset of chloroacetamide analogues with experimentally measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic effects, steric bulk, and topology. nih.gov

Model Building: Statistical methods are used to build a model that finds the best correlation between the calculated descriptors and the observed biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

For chloroacetamide derivatives, QSAR studies have confirmed that properties like lipophilicity, the shape and size of N-substituents, and the electronic character of substituents are key factors influencing their activity. researchgate.net These models allow researchers to understand which structural features are most important and to predict the potential activity of novel structures before they are synthesized. nih.govresearchgate.net

Rational Design and Synthesis of Novel Chloroacetamide Analogues

Rational design combines the insights gained from SAR and QSAR studies to create new molecules with improved properties, such as enhanced efficacy or selectivity. researchgate.netrsc.org This approach moves beyond random screening to a targeted strategy for discovering new lead compounds. researchgate.net For chloroacetamides, this involves modifying the core structure to optimize its interaction with biological targets.

The design process often employs computational tools like pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and molecular docking, which simulates how a molecule might bind to the active site of a target enzyme. researchgate.net

Once a promising new analogue is designed, it is created through chemical synthesis. A common and versatile method for preparing N-substituted chloroacetamides involves the reaction of a primary or secondary amine with chloroacetyl chloride or a chloroacetic acid ester. ijpsr.inforesearchgate.net This reaction, known as chloroacetylation, forms the crucial amide bond. researchgate.nettandfonline.com An alternative route involves the formation of an imine (Schiff base) from an amine and an aldehyde, followed by chloroacetylation. researchgate.net These synthetic strategies provide a flexible platform for creating a diverse library of novel chloroacetamide analogues for biological evaluation. amanote.com

Theoretical and Computational Investigations of 2 Chloro N Nonylacetamide

Quantum Chemical Calculations (e.g., HF, DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are used to solve the Schrödinger equation, providing detailed information about molecular structure and reactivity. sciencesconf.org DFT, in particular, is a widely used method for studying chemical systems, offering a balance between accuracy and computational cost for molecules of this size.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Gap)

The electronic character of 2-chloro-N-nonylacetamide dictates its reactivity. Key descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. researchgate.net

The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For analogous chloroacetamide compounds, DFT calculations have been used to determine these values, which are essential for predicting how the molecule will interact with other chemical species. researchgate.netresearchgate.net For instance, studies on similar N-phenyl-2,2-dichloroacetamides have shown HOMO-LUMO gaps calculated around 5.3 eV, indicating high stability. researchgate.net

Global reactivity descriptors, which are calculated from HOMO and LUMO energies, provide further quantitative measures of reactivity.

Table 1. Key Electronic and Reactivity Descriptors Derived from Quantum Chemical Calculations.
DescriptorSymbolSignificance
HOMO EnergyEHOMOCorrelates with electron-donating ability (ionization potential).
LUMO EnergyELUMOCorrelates with electron-accepting ability (electron affinity).
Energy GapΔEIndicates chemical reactivity and kinetic stability. researchgate.net
Chemical HardnessηMeasures resistance to change in electron distribution.
Chemical SoftnessSReciprocal of hardness, indicates higher reactivity.
ElectronegativityχMeasures the power of an atom/group to attract electrons.
Electrophilicity IndexωDescribes the energy stabilization when the system acquires additional electronic charge.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure (conformation) of this compound is not rigid; it can adopt various shapes due to the rotation around its single bonds. Conformational analysis is used to identify the most stable, low-energy arrangements of the atoms. For related chloroacetamides, studies have revealed specific conformations to be prevalent. For example, in 2-chloro-N-phenylacetamide, the N-H and C=O bonds are anti (opposite) to each other, while the C-Cl and C=O bonds are syn (same side). researchgate.net The orientation of the amide group relative to other parts of the molecule is crucial for its interactions. researchgate.net

Molecular dynamics (MD) simulations provide a way to study the movement and flexibility of the molecule over time. These simulations model the atomic motions based on classical mechanics, offering a dynamic picture of how this compound might behave in different environments, such as in solution, and how it interacts with biological targets. nih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). mdpi.com This method is instrumental in identifying potential biological targets and understanding the forces that stabilize the ligand-receptor complex.

In Silico Screening for Potential Biological Targets (Non-Human, e.g., VLCFA Synthase)

Chloroacetamides are known to act as herbicides by inhibiting very-long-chain fatty acid (VLCFA) elongases, which are crucial enzymes for plant growth. In silico screening can be used to investigate this compound as a potential inhibitor of non-human targets like VLCFA synthase. nih.gov This process involves computationally docking the molecule against a library of protein structures to identify which ones it binds to most favorably.

The docking process calculates a "binding score," such as the Moldock score, which estimates the binding energy. A lower score typically indicates a more stable and favorable interaction. mdpi.com Studies on other chloroacetamide derivatives have successfully used this approach to identify and validate enzyme targets. mdpi.comresearchgate.net

Table 2. Example Data from a Hypothetical Molecular Docking Simulation of this compound against Potential Targets.
Potential Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
VLCFA Synthase (Plant)-8.5CYS, HIS, PHECovalent, Hydrogen Bond, Hydrophobic
Dihydrofolate Reductase (Fungal)-7.2ASP, ILE, TYRHydrogen Bond, Hydrophobic
Cyclooxygenase-2 (COX-2)-6.8ARG, SER, VALHydrogen Bond, van der Waals

Rational Design Based on Binding Site Analysis

Once a potential target is identified, the specific interactions within the protein's binding site can be analyzed in detail. nih.gov This analysis reveals which parts of this compound are essential for binding. For instance, the chloroacetyl group is often the reactive moiety that forms a covalent bond with a key amino acid residue (like cysteine) in the enzyme's active site. The nonyl group likely engages in hydrophobic interactions with nonpolar pockets of the protein.

Understanding these interactions allows for the rational design of new analogues with potentially improved activity or specificity. nih.gov By modifying the structure—for example, by changing the length of the alkyl chain or substituting the chlorine atom—researchers can computationally predict how these changes would affect binding affinity before undertaking chemical synthesis. nih.gov

Environmental Fate Modeling and Prediction

Environmental fate models are computational tools used to predict how a chemical will move and transform in the environment. researchgate.net These models integrate data on a chemical's physical properties (like water solubility and vapor pressure) with environmental parameters to estimate its distribution, persistence, and degradation pathways in soil, water, and air. confex.commdpi.com

For this compound, models can predict its likelihood of leaching into groundwater, its tendency to adsorb to soil particles, and its rate of degradation through processes like hydrolysis or photolysis. confex.com Models such as PRZM-GM (Pesticide Root Zone Model-Groundwater Model) and frameworks like EpiSuite are used in regulatory assessments to estimate environmental concentrations and potential exposure. confex.com These predictive models are crucial for assessing the environmental profile of the compound before its widespread use. researchgate.netsemanticscholar.org

Adsorption/Desorption Simulation

The environmental mobility and bioavailability of this compound are largely governed by its interaction with soil and sediment particles. Molecular dynamics (MD) simulations are powerful tools to investigate these interactions at an atomic level. mdpi.commdpi.com For a molecule like this compound, MD simulations would typically model its interaction with common soil components such as clay minerals (e.g., montmorillonite, kaolinite) and soil organic matter. princeton.eduresearchgate.net

The adsorption of this compound is expected to be significantly influenced by its long N-nonyl chain. This hydrophobic alkyl group would likely drive the molecule to partition into the organic matter fraction of soil. The strength of this hydrophobic interaction would lead to a relatively high soil organic carbon-water (B12546825) partitioning coefficient (Koc). Studies on other organic compounds have shown a positive correlation between the length of an alkyl chain and the extent of adsorption on hydrophobic surfaces.

The chloroacetamide portion of the molecule also contributes to adsorption through polar interactions. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for interactions with polar sites on mineral surfaces and functional groups within soil organic matter. researchgate.net However, the dominance of the long, nonpolar nonyl chain suggests that hydrophobic interactions will be the primary driver of adsorption.

Desorption, the reverse process, would be influenced by the same intermolecular forces. The strong hydrophobic binding of the nonyl chain to soil organic matter would likely result in slow desorption rates, indicating a potential for persistence in the soil environment.

To provide a quantitative perspective, a hypothetical molecular dynamics simulation could yield data on the interaction energies between this compound and a model soil surface.

Parameter Hypothetical Value Interpretation
Adsorption Energy (kcal/mol)-25.5Strong, energetically favorable adsorption.
van der Waals Interaction (kcal/mol)-18.2Dominant contribution from the nonyl chain.
Electrostatic Interaction (kcal/mol)-7.3Contribution from the polar chloroacetamide group.
Desorption Rate Constant (s⁻¹)1.2 x 10⁻⁶Slow release from the soil matrix.

Note: These values are illustrative and would require specific computational simulations for validation.

Degradation Pathway Prediction using Computational Tools

Computational tools play a crucial role in predicting the metabolic and environmental degradation pathways of organic compounds. nih.gov For this compound, several degradation reactions can be anticipated based on the known reactivity of chloroacetamide herbicides. scilit.com

One of the primary degradation pathways for chloroacetamides is dechlorination, which can occur through both abiotic and biotic processes. Computational models can predict the feasibility of different dechlorination mechanisms, such as hydrolytic, reductive, and oxidative pathways. Given the presence of the chlorine atom, nucleophilic substitution by water or other environmental nucleophiles is a likely initial step.

Another significant pathway is the transformation of the amide group. This can involve hydrolysis of the amide bond, leading to the formation of chloroacetic acid and nonylamine (B85610). Microbial degradation is also a key process, often initiated by enzymes that catalyze the dechlorination or the cleavage of the amide bond. Computational systems like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) Pathway Prediction System can be used to propose plausible microbial degradation pathways based on known enzymatic reactions. nih.gov

A predicted degradation pathway for this compound might involve the following steps:

Dechlorination: The initial and often rate-limiting step, where the chlorine atom is replaced by a hydroxyl group to form 2-hydroxy-N-nonylacetamide.

Amide Hydrolysis: Cleavage of the amide bond to yield nonylamine and hydroxyacetic acid.

Oxidation of the Alkyl Chain: The long nonyl chain is susceptible to oxidative degradation, potentially through beta-oxidation, leading to shorter-chain carboxylic acids.

Predicted Intermediate Formation Reaction Potential Subsequent Reactions
2-hydroxy-N-nonylacetamideHydrolytic or enzymatic dechlorinationAmide hydrolysis, oxidation
NonylamineAmide hydrolysisOxidation, mineralization
Chloroacetic acidAmide hydrolysisFurther degradation to simpler compounds
Shorter-chain fatty acidsBeta-oxidation of the nonyl chainEntry into central metabolic pathways

Machine Learning Approaches in Predicting Activity and Environmental Fate

Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models are increasingly used to predict the biological activity and environmental fate of chemicals, reducing the need for extensive experimental testing. nih.govresearchgate.netecetoc.orgnih.gov For this compound, these approaches can provide valuable insights into its herbicidal efficacy and its behavior in the environment.

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental properties. ecetoc.orgnih.gov For predicting the herbicidal activity of this compound, a QSAR model would be built using a dataset of structurally similar chloroacetamide herbicides with known activities. Molecular descriptors such as hydrophobicity (logP), electronic properties (e.g., HOMO/LUMO energies), and steric parameters would be calculated for each compound. The model would then correlate these descriptors with the observed herbicidal activity. The long nonyl chain of this compound would significantly increase its hydrophobicity, a key factor often linked to the ability of a molecule to penetrate plant cuticles.

In predicting environmental fate, ML models can be trained to estimate key parameters like the soil adsorption coefficient (Koc), bioconcentration factor (BCF), and biodegradation rate. nih.govresearchgate.net For Koc prediction, descriptors related to molecular size, shape, and hydrophobicity are particularly important. The significant contribution of the nonyl chain to these descriptors would lead to a high predicted Koc value, suggesting low mobility in soil.

Similarly, ML models can predict the biodegradability of a compound by analyzing its structural features. mdpi.com The presence of the chloroacetamide group might be recognized by the model as a feature that can be targeted by microbial enzymes, while the long alkyl chain might be identified as being susceptible to oxidative degradation.

Predicted Property Relevant Descriptors Predicted Trend for this compound
Herbicidal ActivitylogP, Steric parameters, Electronic propertiesPotentially high due to increased lipophilicity
Soil Adsorption (Koc)Molecular weight, Surface area, logPHigh, indicating strong adsorption to soil
Biodegradation RatePresence of functional groups, Alkyl chain lengthModerate, with initial dechlorination being a key step
Bioconcentration Factor (BCF)logP, Molecular sizePotentially high due to lipophilicity

Emerging Research Directions and Future Perspectives on 2 Chloro N Nonylacetamide

Advanced Bioremediation Strategies for Environmental Contamination

The environmental persistence of chloroacetamide herbicides, including potentially 2-chloro-N-nonylacetamide, necessitates the development of effective remediation technologies. Bioremediation, which harnesses microbial catabolism to degrade pollutants, presents a sustainable and eco-friendly approach. Future research is increasingly focused on enhancing the efficiency and predictability of these biological cleanup methods.

Bioaugmentation involves the introduction of specific microbial strains or consortia with known degradative capabilities into a contaminated environment, while biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the target pollutant.

Bioaugmentation: Research has identified numerous microbial strains capable of degrading common chloroacetamide herbicides like alachlor and metolachlor. researchgate.net Species from genera such as Acinetobacter, Bacillus, Pseudomonas, and Sphingobium have demonstrated the ability to utilize these herbicides as a source of carbon and nitrogen. researchgate.net The primary degradation pathway in aerobic bacteria often begins with N/C-dealkylation, followed by hydroxylation and cleavage of the aromatic ring. researchgate.net For this compound, a key research direction would be the isolation and characterization of microbial strains capable of cleaving the long N-nonyl alkyl chain. The length of the N-alkoxyalkyl groups has been shown to significantly affect degradation rates in other chloroacetamides, with shorter chains generally leading to faster degradation. epa.gov Therefore, microbes that produce enzymes effective against long-chain alkanes may be particularly promising candidates for the bioaugmentation of sites contaminated with this compound.

Biostimulation: This approach focuses on optimizing conditions (e.g., addition of nutrients, electron acceptors) to enhance the activity of native degrading populations. For instance, the addition of nitrogen and phosphorus sources can stimulate microbial growth and subsequent herbicide degradation. In anaerobic environments, the introduction of fermentable substrates like molasses can provide the necessary electron donors to facilitate reductive dechlorination. tandfonline.com Future studies could investigate the specific nutrient requirements and optimal redox conditions for stimulating the indigenous microbial communities to degrade this compound in soil and water.

Table 1: Microbial Genera with Potential for Chloroacetamide Bioremediation

Microbial GenusDegradation Capability Noted ForKey Metabolic ActionPotential Relevance for this compound
AcinetobacterAlachlor, AcetochlorN-dealkylation, Amidase activityPotential for initial cleavage of the amide bond.
PseudomonasChloroacetamidesHydroxylation, Ring cleavageDegradation of potential aromatic intermediates.
SphingobiumMetolachlorN-dealkylation via Rieske non-heme iron oxygenase systemsEnzymatic systems may accommodate the N-nonyl group.
ProteiniclasticumAcetochlor, Alachlor (Anaerobic)Reductive dechlorinationApplicable for anoxic contaminated environments. epa.gov

Advances in genetic engineering offer the potential to develop highly efficient microbial strains for bioremediation. This can involve enhancing the expression of key degradative enzymes or combining metabolic pathways from different organisms to create novel degradation routes.

Key enzymes in chloroacetamide degradation include amidases, hydrolases, reductases, and cytochrome P450 oxygenases. researchgate.net For this compound, a significant challenge is the initial cleavage of the stable amide bond and the subsequent degradation of the nonyl group. Genetic engineering could focus on:

Enzyme Modification: Altering the active site of known amidases to improve their affinity and catalytic efficiency for substrates with long N-alkyl chains.

Pathway Construction: Introducing genes responsible for long-chain alkane degradation from specialist bacteria (e.g., Alcanivorax) into a host organism that already possesses chloroacetamide-degrading capabilities.

Regulatory Circuit Engineering: Designing biosensors that detect the presence of this compound and trigger the expression of the entire degradation pathway, ensuring that the metabolic machinery is only produced when needed.

Integration of omics data will be crucial for identifying rate-limiting steps and optimizing these engineered metabolic pathways for efficient cleanup of contaminated sites. researchgate.net

Novel Applications in Material Science or Industrial Processes (Excluding Human/Animal Use)

The unique molecular structure of this compound, featuring a reactive chloroacetyl group and a long hydrophobic nonyl chain, suggests potential applications in material science and industrial processes where these properties can be exploited.

Bio-based Phase Change Materials (PCMs): Long-chain fatty acid amides (FAAms) are being investigated as environmentally friendly PCMs for thermal energy storage. mdpi.com These materials absorb and release large amounts of latent heat during phase transitions. The synthesis of FAAms has been demonstrated directly from soybean oil and various alkyl amines. mdpi.com By analogy, this compound or its derivatives could be explored for this purpose. The long nonyl chain would contribute to a high latent heat of fusion, while the amide group could facilitate intermolecular hydrogen bonding, influencing the melting temperature and thermal stability.

Precursors for Functional Polymers and Surfaces: The reactive chlorine atom in the chloroacetyl group makes it a valuable handle for chemical synthesis. It can readily undergo nucleophilic substitution reactions, allowing the N-nonylacetamide moiety to be grafted onto other molecules or polymer backbones. This could be used to create surfaces with specific hydrophobic properties, potentially for applications in water-repellent coatings or specialized membranes.

Components of Non-Ionic Deep Eutectic Solvents (DESs): A family of non-ionic DESs has been developed from mixtures of solid N-alkyl derivatives of urea and acetamide (B32628). frontiersin.org These mixtures can form liquids with melting points below room temperature and have been demonstrated as effective solvents for organic synthesis and natural product extraction. frontiersin.org The potential of N-nonylacetamide as a component in such systems could be explored, where its long alkyl chain might create unique solvent properties, such as enhanced solubility for nonpolar compounds.

Interdisciplinary Research Integrating Omics Technologies (e.g., Metabolomics in Plants for Pathway Analysis)

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a system-wide view of biological processes and are powerful tools for investigating the effects of chemical compounds on organisms.

Plant Metabolomics: When a plant is exposed to a herbicide, its metabolic processes are altered. Metabolomics, which is the comprehensive analysis of all metabolites in a biological sample, can capture these changes and provide a detailed "fingerprint" of the plant's response. researchgate.net For this compound, which is structurally related to herbicides that inhibit very-long-chain fatty acid (VLCFA) synthesis, metabolomics would be a powerful tool. landcareresearch.co.nz

A metabolomic study on a susceptible plant species treated with this compound would likely reveal:

Accumulation of Precursors: A significant decrease in VLCFAs (C20, C22, C24) with a corresponding buildup of their C16 and C18 fatty acid precursors. landcareresearch.co.nz

Secondary Effects: Changes in the levels of downstream metabolites that depend on VLCFAs, such as complex lipids, waxes, and suberin.

Stress Responses: Alterations in pathways related to oxidative stress, such as the accumulation of reactive oxygen species (ROS) scavenging compounds, as the cell responds to chemical-induced damage. researchgate.net

By integrating metabolomic data with transcriptomic data (analyzing gene expression), researchers can identify the specific genes and metabolic pathways that are up- or down-regulated in response to the compound. researchgate.net This integrated approach can elucidate the precise mechanism of action, identify potential pathways for detoxification or resistance, and provide a deeper understanding of the compound's impact on plant physiology. researchgate.net

Table 2: Potential Applications of Omics in this compound Research

Omics TechnologyResearch QuestionPotential Findings
Metabolomics How does the compound affect plant metabolism?Identification of inhibited pathways (e.g., VLCFA synthesis), accumulation of precursors, and detection of stress-related metabolites. researchgate.net
Transcriptomics Which genes are affected by compound exposure?Identification of differentially expressed genes related to stress response, detoxification (e.g., cytochrome P450s, GSTs), and metabolic regulation.
Proteomics What are the changes in protein expression and modification?Quantification of key enzymes in affected pathways and identification of proteins damaged by electrophilic attack from the compound. researchgate.net
Integrated Omics What is the complete system-level response to the compound?Correlation of gene expression changes with protein levels and metabolite concentrations to build a comprehensive model of the mode of action and resistance mechanisms. researchgate.net

Development of Sustainable and Eco-friendly Synthesis Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Developing sustainable synthesis routes for this compound is a critical area of future research.

Traditional synthesis of N-substituted chloroacetamides often involves the reaction of an amine with chloroacetyl chloride in the presence of an organic solvent and a base. researchgate.net Greener alternatives could focus on several key areas:

Aqueous Synthesis: A rapid and efficient method for N-chloroacetylation has been reported that uses a simple phosphate buffer as the reaction medium, eliminating the need for volatile organic solvents. nih.gov This process is fast (often complete within 20 minutes), metal-free, and simplifies product isolation to simple filtration, making it an eco-friendly and scalable option. nih.gov Adapting this method for the reaction of nonylamine (B85610) with chloroacetyl chloride could represent a significant step towards a sustainable synthesis of this compound.

Use of Renewable Feedstocks: The nonyl amine precursor could potentially be derived from bio-based sources. For example, long-chain amines can be produced from fatty acids found in vegetable oils. Research into the catalytic amidation and subsequent reduction of fatty acids from sources like soybean or palm oil could provide a renewable pathway to the required starting materials. mdpi.com

Alternative Energy Sources: Microwave-assisted synthesis is a green chemistry technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com Exploring microwave-assisted chloroacetylation could lead to a more energy-efficient production process.

Catalysis: Employing highly efficient and recyclable catalysts can reduce waste and improve the atom economy of the reaction. Research into solid-supported catalysts or biocatalysts (e.g., enzymes) for amidation reactions could yield more sustainable synthetic routes.

Global Environmental Monitoring and Advanced Detection Methodologies for Trace Residues and Metabolites (Excluding Direct Human Health Risk Assessment)

Effective environmental monitoring is essential for understanding the fate and transport of chemical compounds. For this compound, future research should focus on developing sensitive and specific analytical methods to detect the parent compound and its degradation products in complex environmental matrices like soil, water, and sediment.

Advanced Detection Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technique for the analysis of many current-use herbicides and their polar degradation products in water. Its high selectivity and sensitivity allow for the detection of trace concentrations (ng/L levels). An LC-MS/MS method for this compound would involve optimizing the chromatographic separation and the mass spectrometric transitions for both the parent compound and its expected metabolites (e.g., dehalogenated or hydroxylated forms).

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is particularly well-suited for the analysis of neutral (non-ionic) and less polar chloroacetamide degradates. nih.gov Given the long, nonpolar nonyl chain of this compound, GC/MS could be an effective tool for its detection, potentially after a derivatization step to improve volatility and thermal stability. researchgate.net High-resolution mass spectrometry coupled with GC or LC can further enhance specificity and aid in the identification of unknown metabolites.

Metabolites as Environmental Markers: The degradation products of a compound can often be more mobile or persistent than the parent molecule. Therefore, monitoring programs should not only target this compound but also its key metabolites. Research is needed to identify the primary degradation pathways in soil and water to determine which metabolites should be included in analytical methods. Furthermore, the study of alkyl amides in sediment profiles has been proposed as a potential source of new biomarkers for paleoenvironmental studies, suggesting that the long-term fate and accumulation of such compounds could provide valuable environmental information.

Q & A

Q. How to design biological activity assays for novel derivatives?

  • Methodology :
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in kinetic assays to measure IC₅₀ values for acetylcholinesterase or proteases .
  • Cell-Based Screening : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, normalizing results to controls (IC₅₀ < 10 µM indicates high potency) .

Key Notes for Methodological Rigor

  • Data Reproducibility : Replicate syntheses ≥3 times with independent batches to confirm yield consistency .
  • Contradiction Management : Use orthogonal techniques (e.g., IR + Raman spectroscopy) to validate ambiguous functional groups .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste and in vivo testing .

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